3-Phenylpropionyl chloride
Overview
Description
3-Phenylpropionyl chloride is a chemical compound that is related to various fields of chemical research. Although the provided papers do not directly discuss 3-phenylpropionyl chloride, they provide insights into closely related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 3-phenylpropionyl chloride.
Synthesis Analysis
The synthesis of related compounds such as 3-phenylpropionic acids can be achieved through the reaction of benzaldehydes with malonic acid in the presence of acetic acid and piperidine, followed by reduction with PdCl2 under microwave irradiation . This method provides a rapid and efficient route to the desired products, suggesting that similar conditions could potentially be applied to synthesize 3-phenylpropionyl chloride.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-phenylpropionyl chloride, such as 3-phenylpropionic acid derivatives, has been determined using X-ray powder diffraction data . These compounds exhibit various intermolecular interactions, including hydrogen bonding, which are crucial for the stability and conformation of the molecules in the crystalline state.
Chemical Reactions Analysis
3-Phenylpropionyl chloride is expected to participate in reactions typical of acyl chlorides, such as nucleophilic acyl substitution. The reactivity of related compounds, such as phenylpropiolic acid with sulfur chlorides, leads to the formation of dichlorocinnamic acids and other products . This indicates that 3-phenylpropionyl chloride could also react with nucleophiles to form corresponding 3-phenylpropionic derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-phenylpropionyl chloride can be inferred from studies on similar compounds. For instance, the dimerization of arylpropiolyl chlorides has been observed, leading to a mixture of cyclobutane derivatives . This suggests that 3-phenylpropionyl chloride may also undergo dimerization under certain conditions. Additionally, the crystal and molecular structures of related compounds provide insights into the potential conformation and intermolecular interactions of 3-phenylpropionyl chloride .
Scientific Research Applications
Quality Assessment in Chemical Synthesis
3-Phenylpropionyl chloride is utilized in the development of analytical methods, particularly in the quality assessment of acyl halides. A study presented an indirect reverse phase HPLC method to monitor low-level impurities in 3-phenylpropionyl chloride. This method involves derivatization with aniline to form a stable N-anilide derivative, followed by HPLC analysis. It provides a selective, sensitive, and rugged approach for assessing the quality of acyl halides (Machado et al., 1998).
Pharmacological Research
In pharmacological research, 3-phenylpropionyl chloride has been used in the synthesis of structural analogs of ketones known for their anti-inflammatory activity. This synthesis involves a Friedel Crafts reaction, highlighting the relationship between chemical structure and pharmacological properties (Daukshas et al., 1994).
Metabolic Studies
Metabolically, 3-phenylpropionyl chloride is significant as 3-phenylpropionyl-CoA, an ester form of 3-phenylpropionic acid, is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD). This relationship is crucial in understanding the metabolic pathways involved in the degradation of phenylalanine and the conditions affecting MCAD deficiency (Rinaldo et al., 1990).
Catalysis and Organic Synthesis
In the field of organic synthesis and catalysis, 3-phenylpropionyl chloride has been used as a reagent in the kinetic resolution of racemic compounds and as a precursor in various synthesis reactions. For example, it has been used in the synthesis of polymethylenedioxy-1-(3-phenylpropionyl)benzenes with anti-inflammatory properties (Chulakov et al., 2011).
Metabolic Engineering
3-Phenylpropionyl chloride is also relevant in metabolic engineering for the production of value-added chemicals like 3-hydroxypropionic acid from glucose and xylose. This is achieved through metabolic engineering of Corynebacterium glutamicum, integrating genes involved in glycerol synthesis and 3-hydroxypropionic acid production (Chen et al., 2017).
Safety And Hazards
3-Phenylpropionyl chloride is harmful if inhaled and causes severe skin burns and eye damage . It may also be corrosive to metals . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .
Future Directions
The global market for 3-Phenylpropionyl chloride was estimated to be worth a certain amount in 2023 and is forecast to reach a readjusted size by 2030 with a certain CAGR during the forecast period 2024-2030 . This suggests that there is ongoing research and potential for future applications of this chemical compound.
properties
IUPAC Name |
3-phenylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEILWXBDBCWKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060947 | |
Record name | Benzenepropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpropionyl chloride | |
CAS RN |
645-45-4 | |
Record name | Benzenepropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylpropanoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanoyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpropionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Phenylpropionyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69V26X8SZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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